molecular formula C6H10O3 B2812881 3-(Oxiran-2-yl)oxolan-3-ol CAS No. 2166870-78-4

3-(Oxiran-2-yl)oxolan-3-ol

Cat. No.: B2812881
CAS No.: 2166870-78-4
M. Wt: 130.143
InChI Key: LURHYISRNFUMCV-UHFFFAOYSA-N
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Description

3-(Oxiran-2-yl)oxolan-3-ol, also known as 3-(oxiran-2-yl)tetrahydrofuran-3-ol, is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . This compound features both an oxirane (epoxide) ring and a tetrahydrofuran ring, making it a bifunctional molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxiran-2-yl)oxolan-3-ol typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the Darzens reaction, which involves the condensation of a carbonyl compound with a haloacetonitrile in the presence of a base . This reaction forms an oxirane ring, which is a key feature of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-(Oxiran-2-yl)oxolan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like halides, amines, and thiols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted tetrahydrofuran derivatives.

Scientific Research Applications

3-(Oxiran-2-yl)oxolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-yl)oxolan-3-ol involves its interaction with various molecular targets, primarily through the reactive oxirane ring. This ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. The compound can also participate in ring-opening reactions, which are crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxiran-2-yl)oxolan-3-ol is unique due to its combination of an oxirane ring and a tetrahydrofuran ring, which imparts distinct chemical reactivity and versatility in various applications. Its bifunctional nature allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

3-(oxiran-2-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(5-3-9-5)1-2-8-4-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURHYISRNFUMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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